NMS-1116354 -

NMS-1116354

Catalog Number: EVT-1535346
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NMS1116354 is an orally bioavailable cell division cycle 7 homolog (CDC7) kinase inhibitor with potential antineoplastic activity. CDC7 kinase inhibitor NMS-1116354 binds to and inhibits the activity of CDC7, which may result in the inhibition of DNA replication and mitosis, the induction of tumor cell apoptosis, and the inhibition of tumor cell proliferation in CDC7-overexpressing tumor cells. The serine-threonine kinase CDC7 initiates DNA replication by phosphorylating MCM2 (minichromosome maintenance complex component 2) at Ser40 and Ser53. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Overview

NMS-1116354 is a small molecule compound with the molecular formula C_{20}H_{23}N_{4}O_{3} and a molecular weight of approximately 392.85 g/mol. It is an orally bioavailable inhibitor that specifically targets the cell division cycle 7 homolog kinase (CDC7), which plays a pivotal role in initiating DNA replication by phosphorylating components of the minichromosome maintenance complex. By inhibiting CDC7, NMS-1116354 has demonstrated potential in inducing apoptosis in tumor cells and inhibiting their proliferation, particularly in cancers with high CDC7 expression levels .

Source and Classification

NMS-1116354 was developed by Nerviano Medical Sciences S.r.l and is classified as a kinase inhibitor, specifically targeting both CDC7 and cyclin-dependent kinase 9 (CDK9). Its therapeutic applications are primarily focused on oncology, addressing various solid tumors and hematologic malignancies .

Synthesis Analysis

Methods and Technical Details

The synthesis of NMS-1116354 involves standard organic synthesis techniques typically employed in the development of small molecule kinase inhibitors. While specific synthetic pathways have not been extensively detailed in the literature, it generally includes multi-step reactions that establish the compound's unique structure. The synthesis process aims to optimize the compound's potency and selectivity against its target kinases .

Molecular Structure Analysis

Structure and Data

NMS-1116354 features a complex molecular structure characterized by its specific arrangement of atoms that facilitate its interaction with target kinases. The compound's structure can be represented as follows:

C20H23N4O3\text{C}_{20}\text{H}_{23}\text{N}_{4}\text{O}_{3}

This configuration allows for effective binding to the ATP-binding site of CDC7, inhibiting its activity. The structural features contribute to its mechanism as a competitive inhibitor, preventing the phosphorylation of downstream targets necessary for DNA replication .

Chemical Reactions Analysis

Reactions and Technical Details

NMS-1116354 primarily acts through competitive inhibition of the ATP-binding site on CDC7 kinase. This inhibition disrupts the phosphorylation events critical for DNA replication and mitosis. In preclinical studies, NMS-1116354 has shown efficacy in suppressing tumor growth across various models, including colon cancer, by targeting the CDC7/CDK9 pathway .

The compound also exhibits interactions with other signaling pathways, influencing T cell activation and potentially enhancing immune responses during cancer therapy .

Mechanism of Action

Process and Data

The mechanism of action for NMS-1116354 involves its binding to the ATP-binding site of CDC7, which prevents ATP from binding and subsequently halts the phosphorylation of key substrates required for DNA replication. This leads to cell cycle arrest and apoptosis in cancer cells overexpressing CDC7. Additionally, NMS-1116354 has been shown to impact CDK9 activity, further contributing to its antitumor effects by modulating transcriptional regulation related to cell proliferation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

NMS-1116354 is characterized by its stability as a solid compound under standard laboratory conditions. Its solubility profile is conducive to oral bioavailability, making it suitable for therapeutic applications. The compound's melting point, boiling point, and other physical properties have not been extensively documented but are critical for formulation development in pharmaceutical contexts .

Relevant Data or Analyses

The pharmacokinetic properties of NMS-1116354 indicate favorable absorption characteristics, essential for effective therapeutic administration. Initial studies have focused on understanding its metabolism and excretion pathways to optimize dosing regimens in clinical settings .

Applications

Scientific Uses

NMS-1116354 is primarily explored for its applications in oncology, particularly as a treatment option for solid tumors characterized by elevated levels of CDC7 expression. Its ability to inhibit cell division makes it a candidate for combination therapies with other anticancer agents, potentially enhancing therapeutic efficacy while minimizing resistance.

Moreover, research indicates that NMS-1116354 may play a role in immunotherapy contexts by modulating T cell activation pathways, suggesting broader applications beyond traditional cancer treatment .

Introduction to CDC7 Kinase as a Therapeutic Target

Role of CDC7 in DNA Replication and Cell Cycle Regulation

CDC7 (Cell Division Cycle 7) is a highly conserved serine/threonine kinase that forms the catalytic subunit of the Dbf4-dependent kinase (DDK) complex. This kinase plays a fundamental role in the initiation of DNA replication during the S phase of the cell cycle. CDC7 phosphorylates subunits of the minichromosome maintenance (MCM) complex (specifically MCM2, MCM4, and MCM6), triggering a conformational change that activates the MCM helicase and enables the unwinding of DNA at replication origins. This phosphorylation event represents the molecular switch that allows "firing" of replication origins and the recruitment of downstream factors necessary for the establishment of functional replication forks. Beyond its role in normal DNA synthesis, CDC7 participates in the intra-S-phase checkpoint response, helping to maintain genome stability under conditions of replicative stress by regulating replication fork progression and stability [4] [6]. The kinase's activity is strictly dependent on its regulatory subunits (Dbf4 or Drf1), which confer substrate specificity and modulate its activity throughout the cell cycle.

Overexpression of CDC7 in Solid Tumors and Oncogenic Implications

Comprehensive molecular profiling across multiple cancer types has consistently demonstrated that CDC7 is significantly overexpressed in malignant tissues compared to normal counterparts. Pan-cancer analyses reveal elevated CDC7 mRNA and protein levels in diverse solid tumors including bladder urothelial carcinoma (BLCA), breast invasive carcinoma (BRCA), colon adenocarcinoma (COAD), esophageal carcinoma (ESCA), head and neck squamous cell carcinoma (HNSC), kidney renal clear cell carcinoma (KIRC), and pancreatic adenocarcinoma [6] [7]. This overexpression carries significant clinical implications, as high CDC7 expression strongly correlates with advanced tumor stage, arrested differentiation, and genomic instability. In epithelial ovarian carcinoma, CDC7 overexpression is an independent predictor of poor disease-free survival (hazard ratio 2.03; CI 1.53-2.68; P < 0.001), with the relapse risk increasing dramatically (HR 10.90; CI 4.07-29.17) for advanced-stage patients in the upper CDC7 expression tertile [1]. Similarly, pancreatic adenocarcinomas exhibit dramatically higher CDC7 levels than benign pancreatic tissue (median labeling index 34.3% vs. 1.3%; P < 0.0001) [7]. Oncogenically, CDC7 overexpression drives uncontrolled cell proliferation by facilitating excessive origin firing and promotes survival under replication stress conditions. It also contributes to chromosomal instability through replication stress and defective checkpoint responses, creating a permissive environment for the accumulation of oncogenic mutations [1] [4] [6].

Table 1: CDC7 Overexpression in Selected Solid Tumors

Cancer TypeStudy PopulationOverexpression Level Compared to Normal TissueClinical Correlations
Ovarian Carcinoma143 casesSignificantly elevatedAdvanced stage (P=0.01), poor differentiation (P=0.004), genomic instability (P<0.001), reduced disease-free survival
Pancreatic Adenocarcinoma73 patientsMedian LI 34.3% vs 1.3% (P<0.0001)Advanced disease, poor prognosis
Breast CancerPan-cancer analysisConsistently elevatedAdvanced stage, proliferation marker
Head and Neck SCCPan-cancer analysisSignificantly elevatedHPV-positive subtypes show particularly high expression

Rationale for Targeting CDC7 in Cancer Therapy

The molecular rationale for targeting CDC7 in cancer therapy extends beyond its frequent overexpression and encompasses a unique therapeutic window based on differential checkpoint responses between normal and malignant cells. When CDC7 function is inhibited in normal somatic cells, they activate a p53-dependent DNA origin activation checkpoint that triggers a reversible G1 arrest, allowing cells to remain viable until CDC7 activity is restored [3] [7]. However, cancer cells frequently harbor defects in this checkpoint due to mutations in key tumor suppressor genes (TP53, p21, FOXO3a, RB1, ARF, or DKK3) that disrupt the arrest response. Consequently, CDC7 inhibition in these genetically compromised cancer cells forces aberrant progression into S phase with insufficient origin licensing, leading to replication fork collapse, massive DNA damage, and ultimately apoptosis [3] [7]. This differential vulnerability creates a synthetic lethality approach where cancer cells with defective checkpoint responses are selectively eliminated while normal cells remain protected. The frequent overexpression of CDC7 in tumors combined with the high prevalence of checkpoint pathway mutations (particularly TP53 mutations, which occur in >50% of all cancers) makes CDC7 an exceptionally promising broad-spectrum anticancer target [1] [4] [7].

Properties

Product Name

NMS-1116354

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

NMS1116354; NMS-1116354; NMS 1116354.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.